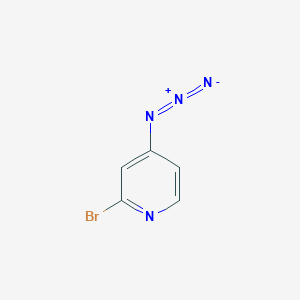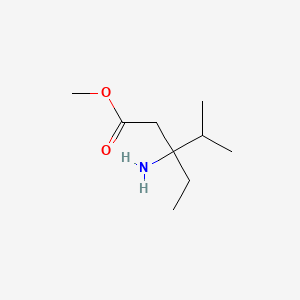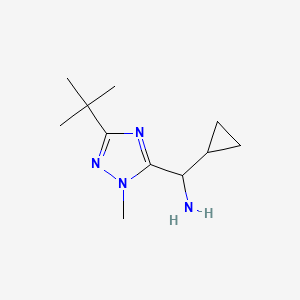
(3-(Tert-butyl)-1-methyl-1h-1,2,4-triazol-5-yl)(cyclopropyl)methanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3-(Tert-butyl)-1-methyl-1h-1,2,4-triazol-5-yl)(cyclopropyl)methanamine is a complex organic compound that features a triazole ring, a cyclopropyl group, and a tert-butyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3-(Tert-butyl)-1-methyl-1h-1,2,4-triazol-5-yl)(cyclopropyl)methanamine typically involves multiple steps. One common method includes the condensation of 3-(tert-butyl)-1-methyl-1H-pyrazol-5-amine with cyclopropylmethanamine under controlled conditions . The reaction is often carried out in methanol with magnesium sulfate as a drying agent to achieve high yields.
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimizations for scale, such as the use of flow microreactor systems for efficient and sustainable synthesis .
Análisis De Reacciones Químicas
Types of Reactions
(3-(Tert-butyl)-1-methyl-1h-1,2,4-triazol-5-yl)(cyclopropyl)methanamine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: It can be reduced to form different amine derivatives.
Substitution: The triazole ring allows for substitution reactions, where different functional groups can be introduced.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various halogenating agents for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups into the triazole ring .
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the creation of diverse chemical entities through various reactions .
Biology
In biological research, derivatives of this compound are studied for their potential biological activities, including antimicrobial and anticancer properties .
Medicine
In medicinal chemistry, this compound is explored for its potential as a pharmacophore in drug design. Its triazole ring is a common motif in many biologically active compounds .
Industry
In the industry, this compound can be used in the synthesis of advanced materials, including polymers and nanomaterials, due to its structural versatility .
Mecanismo De Acción
The mechanism of action of (3-(Tert-butyl)-1-methyl-1h-1,2,4-triazol-5-yl)(cyclopropyl)methanamine involves its interaction with specific molecular targets. The triazole ring can interact with various enzymes and receptors, modulating their activity. This interaction often involves hydrogen bonding and hydrophobic interactions, which stabilize the compound within the active site of the target .
Comparación Con Compuestos Similares
Similar Compounds
(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-1-(pyridin-2-yl)methanamine: This compound shares a similar triazole ring and tert-butyl group but differs in the presence of a pyridine ring.
3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine: This compound also features a tert-butyl group and a pyrazole ring but includes a methoxybenzyl group instead of a cyclopropyl group.
Uniqueness
The uniqueness of (3-(Tert-butyl)-1-methyl-1h-1,2,4-triazol-5-yl)(cyclopropyl)methanamine lies in its combination of a triazole ring with a cyclopropyl group, which imparts distinct chemical and biological properties. This combination is less common in similar compounds, making it a valuable scaffold for further research and development .
Propiedades
Fórmula molecular |
C11H20N4 |
|---|---|
Peso molecular |
208.30 g/mol |
Nombre IUPAC |
(5-tert-butyl-2-methyl-1,2,4-triazol-3-yl)-cyclopropylmethanamine |
InChI |
InChI=1S/C11H20N4/c1-11(2,3)10-13-9(15(4)14-10)8(12)7-5-6-7/h7-8H,5-6,12H2,1-4H3 |
Clave InChI |
FHHAJVOWGWRAKQ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C1=NN(C(=N1)C(C2CC2)N)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


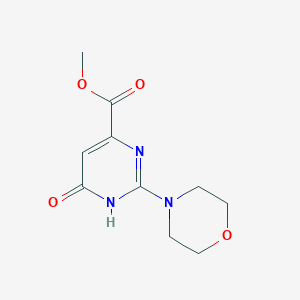
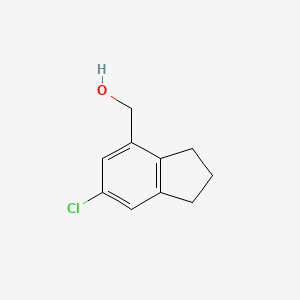
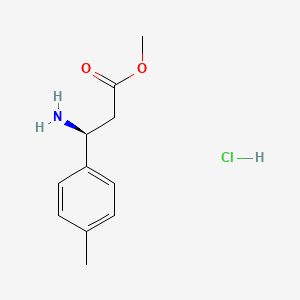

![6-[(2R)-2-aminopropoxy]pyridine-2-carboxylic acid dihydrochloride](/img/structure/B13626596.png)

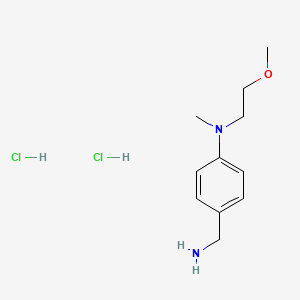
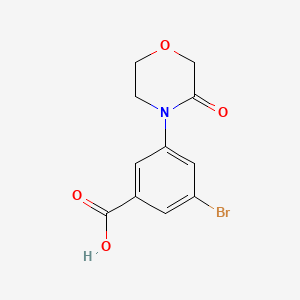

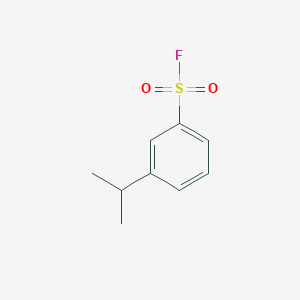
![3-{[(Tert-butoxy)carbonyl]amino}-5-chlorobenzoic acid](/img/structure/B13626651.png)
![3-(Benzo[d]thiazol-2-yl)-2,2-dimethylpropanoic acid](/img/structure/B13626658.png)
